2-Methyl-3-furanthiol

Catalog No.
S561401
CAS No.
28588-74-1
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-furanthiol

CAS Number

28588-74-1

Product Name

2-Methyl-3-furanthiol

IUPAC Name

2-methylfuran-3-thiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)S

solubility

Insoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Synonyms

2-Methyl-3-furylthiol; 2-Methyl-3-mercaptofuran; Oxycyclothione 030;

Canonical SMILES

CC1=C(C=CO1)S

The exact mass of the compound 2-Methyl-3-furanthiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water,soluble in organic solvents,oilsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-3-furanthiol (MFT, CAS 28588-74-1) is a highly potent, sulfur-containing heterocyclic aroma compound fundamentally responsible for the 'cooked meat' and savory profiles in thermal food processing [1]. With an exceptionally low odor threshold in the parts-per-trillion range, MFT is a critical procurement target for flavor houses and food scientists developing meat analogues, savory extracts, and complex fermented products [2]. Unlike generic flavor enhancers, MFT’s extreme potency dictates that procurement decisions are driven by cost-in-use efficiency and specialized handling requirements, particularly regarding its oxidative and electrophilic reactivity in formulation matrices [3].

Substituting 2-Methyl-3-furanthiol with other in-class thiols or relying on in situ generation leads to critical formulation failures. Replacing MFT with 2-furfurylthiol (FFT) shifts the organoleptic profile from savory meat to roasted coffee, while using 3-mercapto-2-pentanone (3M2P) requires up to a 100-fold increase in dosage to achieve similar intensity [1]. Furthermore, attempting to generate MFT naturally through Maillard precursors (such as cysteine and ribose) during processing is highly inefficient and unpredictable, yielding maximum conversions of less than 2% even under extreme thermal conditions [2]. Consequently, direct procurement of pure MFT is mandatory for reproducible, high-impact savory formulations.

Extreme Odor Potency and Cost-in-Use Efficiency

MFT possesses an exceptionally low odor threshold compared to other common savory thiols. In aqueous solutions, MFT has an odor threshold of 0.007 µg/kg, whereas the closely related 2-furfurylthiol (FFT) sits at 0.01 µg/kg, and the meat-flavor compound 3-mercapto-2-pentanone (3M2P) requires 0.7 µg/kg for detection [1]. This means MFT is 100 times more potent than 3M2P in water.

Evidence DimensionOdor threshold in water
Target Compound Data0.007 µg/kg (MFT)
Comparator Or Baseline0.7 µg/kg (3M2P)
Quantified Difference100-fold lower threshold for MFT
ConditionsAqueous solution, sensory evaluation

Buyers can achieve target savory profiles at significantly lower inclusion rates, optimizing formulation costs and reducing total chemical load.

Aqueous Instability and Formulation Matrix Selection

MFT exhibits distinct instability in aqueous environments compared to other thiols. During accelerated storage at 50 °C in an aqueous model process flavoring, MFT concentrations decreased by 59% within 24 hours, whereas FFT decreased by only 28% [1]. This rapid degradation is driven by electrophilic coupling at the 5-position rather than simple disulfide oxidation [1].

Evidence DimensionDegradation rate in aqueous solution
Target Compound Data59% decrease per 24 hours (MFT)
Comparator Or Baseline28% decrease per 24 hours (FFT)
Quantified DifferenceMFT degrades more than twice as fast as FFT in aqueous media
ConditionsAqueous model process flavoring, 50 °C, 24 hours

Procurement and formulation teams must account for MFT's specific instability by utilizing encapsulation or lipid-based delivery systems rather than standard aqueous dosing.

Inefficiency of In Situ Precursor Generation

Relying on thermal processing to generate MFT from raw precursors is highly inefficient. Model studies reacting optimal intermediates (hydroxyacetaldehyde and mercapto-2-propanone) for 6 minutes at 180 °C in the absence of water yielded a maximum of only 1.4 mol% MFT [1]. Other precursor systems like thiamin or norfuraneol/cysteine are even less effective [1].

Evidence DimensionMFT yield from precursors
Target Compound DataDirect MFT procurement (100% purity control)
Comparator Or BaselineIn situ generation (max 1.4 mol% yield)
Quantified Difference>98% loss of precursor material to side reactions
Conditions180 °C, 6 minutes, anhydrous model system

Procuring pure MFT is vastly more efficient and reproducible than relying on low-yield, heat-dependent Maillard reactions during food processing.

High Flavor Dilution Factor in Fermented Matrices

MFT is a definitive marker compound for high-value savory and fermented products. In complex matrices like soy sauce aroma-type Baijiu, MFT exhibits flavor dilution factors up to 6561 and an Odor Activity Value (OAV) exceeding 250, significantly outperforming generic background volatiles [1].

Evidence DimensionFlavor Dilution (FD) Factor
Target Compound DataFD factor up to 6561 (MFT)
Comparator Or BaselineBackground matrix volatiles (FD < 100)
Quantified DifferenceMFT dominates the sensory profile by orders of magnitude
ConditionsSoy sauce aroma-type Baijiu matrix, GC-olfactometry

For high-value fermented or savory products, MFT is non-negotiable for authentic profile matching and cannot be replaced by generic savory blends.

Plant-Based Meat Analogues

Direct addition of MFT to lipid phases replicates authentic cooked beef or pork aroma without relying on animal-derived precursors, leveraging its ppt-level odor threshold to keep formulation costs low[1].

Premium Savory Flavor Formulations

Ideal for use in dry powder blends or encapsulated formats where aqueous instability is mitigated, ensuring the 59% daily degradation rate observed in water is avoided and shelf life is maximized [2].

Fermented Product Standardization

Dosing pure MFT is used to standardize batches of commercial soy sauce or savory extracts where natural Maillard generation fluctuates, completely bypassing the <2% yield inefficiency of natural precursors [3].

Physical Description

Pale pink to pale orange liquid; aroma of roasted meat

XLogP3

1.5

Density

1.141-1.150

UNII

N21RW1N179

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (97.54%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

28588-74-1

Wikipedia

2-methyl-3-furanthiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Furanthiol, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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